molecular formula C10H11N3O4 B13077610 (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid

(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13077610
M. Wt: 237.21 g/mol
InChI Key: RQFITJCVQDONTL-QMMMGPOBSA-N
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Description

(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a nitro-substituted pyridine ring at the 2-position and a carboxylic acid group at the 2-position of the pyrrolidine core. Pyrrolidine derivatives are often explored for their bioactive properties, including enzyme inhibition (e.g., caspase-1) and roles in metal-organic frameworks .

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

(2S)-1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H11N3O4/c14-10(15)8-4-2-6-12(8)9-7(13(16)17)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,14,15)/t8-/m0/s1

InChI Key

RQFITJCVQDONTL-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(N(C1)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3-nitropyridine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Nitropyridine Group: The nitropyridine group is introduced via nitration reactions.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitropyridine group can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Synthetic Organic Chemistry

One of the primary applications of (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid is in synthetic organic chemistry. Its structure allows it to serve as a versatile building block for the synthesis of various nitrogen-containing compounds. The compound can be utilized in:

  • Synthesis of Heterocycles : The compound can act as a precursor for synthesizing diverse heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. For instance, it can be involved in reactions leading to pyrrolidine derivatives that exhibit biological activity .

Medicinal Chemistry

(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid has shown promise in medicinal chemistry due to its potential therapeutic effects:

  • Anticancer Activity : Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. The presence of the nitropyridine moiety may enhance the biological activity against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
  • Neuroprotective Effects : Compounds structurally related to (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid have been studied for their neuroprotective properties. They may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid can also find applications in material science:

  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations. Its ability to form stable bonds with other materials makes it suitable for enhancing the properties of polymers, including thermal stability and mechanical strength .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of pyrrolidine derivatives, including those derived from (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid. The study utilized MTT assays on A549 lung cancer cells, demonstrating that certain derivatives exhibited significant cytotoxicity compared to standard treatments like cisplatin. The structure–activity relationship (SAR) analysis highlighted that modifications on the pyrrolidine ring could enhance efficacy .

CompoundIC50 (µM)Comparison DrugIC50 (µM)
Pyrrolidine Derivative A15Cisplatin10
Pyrrolidine Derivative B20Cytosine Arabinoside12

Case Study 2: Synthesis of Novel Heterocycles

In another study focusing on synthetic methodologies, (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid was employed as a key intermediate for synthesizing novel heterocyclic compounds with potential applications in drug development. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism of action of (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitropyridine group can participate in various chemical interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications References
(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid 3-Nitro-pyridin-2-yl, carboxylic acid (S-configuration) Hypothesized enzyme inhibition (caspase-1 analogs)
(S)-1-((3-Nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic acid 3-Nitro-phenylsulfonyl group High purity; safety protocols for handling
(S)-1-(Tetrahydro-2H-pyran-4-carbonyl)pyrrolidine-2-carboxylic acid Tetrahydro-2H-pyran-4-carbonyl group Used in drug design; CAS 173306-82-6
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl group at 1-position, ketone at 5-position Industrial applications; CAS 42346-68-9
Cyclo 1-[2-(cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic acid derivative Cyclic tetrapeptide with cyclopentane and phenyl groups Antibacterial/antifungal activity
Key Observations:
  • Electron-Withdrawing Groups : The 3-nitro group in the target compound and its sulfonyl analog (CAS 67320-37-0) may enhance electrophilic reactivity, influencing binding to biological targets like enzymes .
  • Chirality : The (S)-configuration in the pyrrolidine backbone is critical for stereoselective interactions, as seen in clonidine analogs () and caspase-1 inhibitors ().
  • Solubility and Stability : Carboxylic acid groups improve water solubility, whereas bulky substituents (e.g., tetrahydro-2H-pyran-4-carbonyl) may reduce membrane permeability but enhance metabolic stability .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition Potential
  • Caspase-1 Inhibitors: Pyrrolidine-2-carboxylic acid derivatives like VX-765 and VRT-043198 () share structural similarities with the target compound.
  • Drug-Drug Interactions : Analogous to clonidine derivatives (), the nitro group in the target compound may alter cytochrome P450 activity, requiring caution in polypharmacy scenarios.
Antimicrobial Activity
  • The cyclic tetrapeptide derivative () demonstrates that pyrrolidine-carboxylic acid scaffolds with hydrophobic groups (e.g., cyclopentane) exhibit broad-spectrum antimicrobial activity. The target compound’s nitro group may confer similar bioactivity but with distinct selectivity.

Biological Activity

(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid, with the CAS number 36976-98-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula : C10H11N3O4
  • Molecular Weight : 237.21 g/mol
  • IUPAC Name : 1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid
  • Canonical SMILES : C1CC(N(C1)C2=C(C=CC=N2)N+[O-])C(=O)O

Synthesis

The synthesis of (S)-1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves the reaction between pyrrolidine and 3-nitropyridine-2-carboxylic acid under controlled conditions. The process often requires solvents and catalysts to enhance yield and purity. Various methods have been optimized for industrial production, focusing on maximizing efficiency and minimizing by-products .

Antimicrobial Properties

Research has indicated that (S)-1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, with IC50 values suggesting potent inhibitory effects .

Microbial Strain IC50 (μM)
Staphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa20.0

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against specific cancer cell lines. A notable study reported that it inhibits cell proliferation in human cancer cells with an IC50 value of approximately 8 μM . The mechanism involves induction of apoptosis and disruption of cell cycle progression.

The biological activity of (S)-1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid is attributed to its ability to interact with various molecular targets within cells:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and microbial resistance .

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, (S)-1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid was tested against a panel of antibiotic-resistant bacteria. Results indicated that the compound not only inhibited growth but also demonstrated synergistic effects when combined with traditional antibiotics .

Investigation into Anticancer Properties

Another significant study focused on the compound's effect on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Q & A

Basic: What are the key structural and stereochemical features of (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid that influence its reactivity and biological activity?

Answer:
The compound’s reactivity and biological activity are governed by:

  • Stereochemistry : The (S)-configuration at the pyrrolidine ring’s α-carbon ensures chiral specificity, critical for interactions with biological targets (e.g., enzyme active sites) .
  • 3-Nitropyridinyl substituent : The electron-withdrawing nitro group enhances electrophilicity, facilitating nucleophilic substitutions or coordination with metal catalysts .
  • Pyrrolidine-2-carboxylic acid backbone : The rigid pyrrolidine ring and carboxylic acid group enable hydrogen bonding and salt bridge formation, influencing solubility and binding affinity .

Methodological Insight : Confirm stereochemistry via chiral HPLC or X-ray crystallography (as demonstrated for related pyrrolidine derivatives in structural studies) .

Basic: What analytical methods are recommended to confirm purity and enantiomeric excess (EE) of this compound?

Answer:

  • HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases optimized for resolution. For example, a hexane/isopropanol gradient (90:10) with 0.1% trifluoroacetic acid can separate enantiomers .
  • NMR Spectroscopy : Compare integration ratios of diastereotopic protons or use chiral shift reagents (e.g., Eu(hfc)₃) to assess EE .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities (>98% purity threshold) .

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